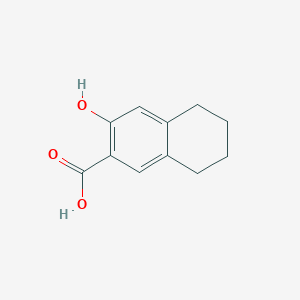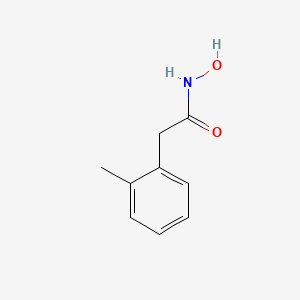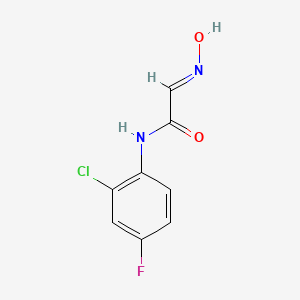
2-(4-chlorophenyl)-N-hydroxyacetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-hydroxyacetamide is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(4-chlorophenyl)-N-hydroxyacetamide is related to various synthesized compounds with potential applications in scientific research. For instance, the synthesis and characterization of similar chlorophenyl compounds have been studied, revealing their potential in forming complex structures and applications in material science. One study focused on the synthesis, crystal structure, and characterization of a closely related compound, indicating the potential of these compounds in further scientific research due to their unique structural properties (Prabhuswamy et al., 2015).
Insecticidal Applications
Research has also explored the insecticidal potential of chlorophenyl derivatives. Novel phenoxyacetamide derivatives, including those with chlorophenyl groups, have been synthesized and tested for their effectiveness against agricultural pests such as the cotton leafworm. These studies demonstrate the potential of chlorophenyl compounds in developing new insecticidal agents, which could have significant implications for agricultural pest management (Rashid et al., 2021).
Chemical Synthesis Processes
The compound's relevance extends to its role in chemical synthesis processes. For example, research on the synthesis of 4-Chloro-2-hydroxyacetophenone, which shares a similar structural motif with this compound, highlights the compound's utility in complex chemical synthesis pathways. Such studies underscore the compound's potential in facilitating the development of various chemical entities for different applications (Da-wei, 2011).
Antifungal and Antioxidant Activities
Research into similar compounds has indicated potential antifungal and antioxidant activities. For instance, dimethylated trifluoroatrolactamide derivatives, which share structural similarities with this compound, have shown moderate antifungal activity. This suggests that chlorophenyl compounds could play a role in developing new antifungal agents (Yang et al., 2017). Additionally, chalcones containing the N-arylacetamide group have exhibited significant antioxidant activity, indicating the potential of chlorophenyl derivatives in antioxidant applications (Nguyen et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as aneb-001, are under investigation for their interaction with the cb1 receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate . This disruption leads to cell death, which could be a potential mode of action for 2-(4-chlorophenyl)-N-hydroxyacetamide.
Biochemical Pathways
Compounds with similar structures, such as ddt and its isomers, are known to influence various environmental processes, including biotransformation or transfer between compartments .
Pharmacokinetics
Related compounds like aneb-001 have been studied for their pharmacokinetic properties . These studies typically involve evaluating the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .
Result of Action
Related compounds like chlorfenapyr are known to cause cell death by disrupting the production of adenosine triphosphate . This could potentially be a result of this compound’s action as well.
Action Environment
It is known that similar compounds, such as ddt and its isomers, can be influenced substantially by environmental processes .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 2-(4-chlorophenyl)-N-hydroxyacetamide, particularly the presence of the chlorophenyl and hydroxyacetamide groups .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are likely dependent on the compound’s interactions with various cellular biomolecules .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The specific molecular mechanisms of this compound are likely dependent on the compound’s specific biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
It is known that the compound can have long-term effects on cellular function, potentially due to its stability, degradation, and other factors . The specific temporal effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, and molecular mechanisms .
Dosage Effects in Animal Models
It is known that the compound can have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses . The specific dosage effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, and temporal effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, and dosage effects .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation . The specific transport and distribution of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, and metabolic pathways .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications . The specific subcellular localization of this compound is likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, metabolic pathways, and transport and distribution .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESDONMAEVRHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


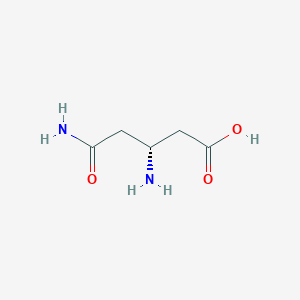
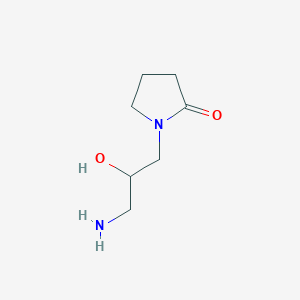
![1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol](/img/structure/B3340067.png)
![1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B3340077.png)

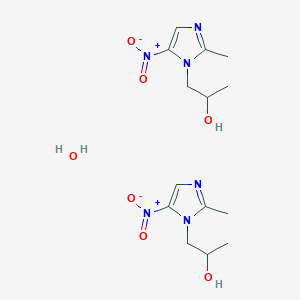
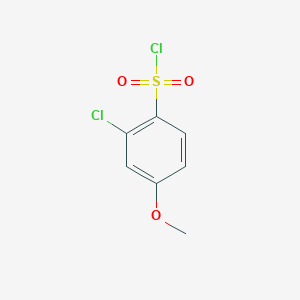


![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)
